N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Catalog No.
S2842862
CAS No.
1115999-16-0
M.F
C26H29ClN4O2
M. Wt
464.99
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)p...

CAS Number

1115999-16-0

Product Name

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Molecular Formula

C26H29ClN4O2

Molecular Weight

464.99

InChI

InChI=1S/C26H29ClN4O2/c1-2-19-5-9-23(10-6-19)33-25-17-24(29-18-30-25)31-15-12-21(13-16-31)26(32)28-14-11-20-3-7-22(27)8-4-20/h3-10,17-18,21H,2,11-16H2,1H3,(H,28,32)

InChI Key

OYZIYOLVKRHTNZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound characterized by a piperidine ring, a pyrimidine ring, and various functional groups, including a 4-chlorophenyl group and an ethylphenoxy moiety. This compound exhibits a unique structural arrangement that may contribute to its biological activity and potential therapeutic applications. The presence of the piperidine and pyrimidine rings suggests potential interactions with biological targets, making it an interesting subject for pharmaceutical research.

  • Oxidation: Can be oxidized to form carboxylic acids or ketones using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions may yield alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in either acidic or basic medium.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has been investigated for its biological activity, particularly its potential interactions with various biological macromolecules. The compound may modulate the activity of specific receptors or enzymes, leading to therapeutic effects. Its unique structure allows for interactions that could be beneficial in treating diseases, although detailed mechanisms of action need further elucidation.

  • Formation of the Piperidine Ring: Achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
  • Introduction of the Pyrimidine Ring: Conducted via condensation reactions between suitable amines and diketones or equivalent compounds.
  • Attachment of the 4-Chlorophenyl Group: Typically performed through nucleophilic substitution reactions where a chlorobenzyl halide reacts with an amine.
  • Incorporation of the Ethylphenoxy Group: Accomplished through etherification reactions involving an ethylphenol derivative and a halogenated pyrimidine.

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Studied for potential interactions with biological macromolecules, particularly in drug discovery.
  • Medicine: Investigated for therapeutic effects, especially in treating specific diseases.
  • Industry: Utilized in developing new materials with tailored properties.

Interaction studies have indicated that N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide may bind to specific receptors or enzymes, modulating their activity. These studies are crucial for understanding the compound's pharmacological profile and its potential use in therapeutic applications.

Similar Compounds

Several compounds exhibit structural similarities to N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide, which may provide insights into its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-[2-(3-fluorophenyl)ethyl]-1-[6-(3-methoxyphenoxy)pyrimidin-4-yl]piperidine-4-carboxamideSimilar piperidine and pyrimidine ringsDifferent halogen substitutions
N-[2-(2-methylphenyl)ethyl]-1-[6-(2-methoxyphenoxy)pyrimidin-4-yl]piperidine-4-carboxamideContains methyl groups on phenyl ringsVariation in alkyl substituents
N-[2-(5-bromophenyl)ethyl]-1-[6-(5-nitrophenoxy)pyrimidin-4-yl]piperidine-4-carboxamideBromine and nitro substitutionsDifferent reactivity due to electron-withdrawing groups

The comparison highlights how variations in substituents influence the chemical properties and biological activities of these compounds, emphasizing the unique characteristics of N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide.

XLogP3

5.7

Dates

Last modified: 08-17-2023

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